Cas no 14250-95-4 (2-Ethylhexanal dimethyl acetal)

2-Ethylhexanal dimethyl acetal is a stable acetal derivative of 2-ethylhexanal, characterized by its high reactivity and versatility in organic synthesis. The compound features a protected aldehyde group, enhancing its stability under acidic or basic conditions while allowing controlled release of the parent aldehyde when required. Its low volatility and resistance to oxidation make it suitable for applications in fragrances, flavorings, and as an intermediate in pharmaceuticals and agrochemicals. The dimethyl acetal group also improves solubility in organic solvents, facilitating its use in homogeneous reaction systems. This compound is particularly valued for its consistent performance and compatibility with a range of synthetic methodologies.
2-Ethylhexanal dimethyl acetal structure
14250-95-4 structure
Product Name:2-Ethylhexanal dimethyl acetal
CAS No:14250-95-4
MF:C10H22O2
MW:174.280483722687
MDL:MFCD02683068
CID:87281
Update Time:2025-05-23

2-Ethylhexanal dimethyl acetal Chemical and Physical Properties

Names and Identifiers

    • 2-Ethylhexanal dimethyl acetal
    • 3-(dimethoxymethyl)heptane
    • 1,1-dimethoxy-2-ethylhexane
    • 2-Aethyl-1,1-dimethoxy-hexan
    • 2-Aethyl-hexanal-dimethylacetal
    • 2-ethyl-1,1-dimethoxyhexane
    • 2-ethyl-hexanal-dimethylacetal
    • EINECS 238-126-5
    • Heptane,3-(dimethoxymethyl)
    • MDL: MFCD02683068
    • Inchi: 1S/C10H22O2/c1-5-7-8-9(6-2)10(11-3)12-4/h9-10H,5-8H2,1-4H3
    • InChI Key: PNCLVYKEOAAKCK-UHFFFAOYSA-N
    • SMILES: CCCCC(C(OC)OC)CC

Computed Properties

  • Exact Mass: 174.16200
  • Monoisotopic Mass: 174.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 89.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 18.5A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.854
  • Boiling Point: 180.4°Cat760mmHg
  • Flash Point: 57°(135°F)
  • Refractive Index: 1.4180
  • PSA: 18.46000
  • LogP: 2.82170
  • Solubility: Not determined

2-Ethylhexanal dimethyl acetal Security Information

  • Hazardous Material transportation number:UN1993
  • Hazard Category Code: 10-36/37/38
  • Safety Instruction: S16; S26; S36/37/39
  • Packing Group:III
  • HazardClass:3
  • PackingGroup:III
  • Packing Group:III
  • Risk Phrases:R10; R36/37/38

2-Ethylhexanal dimethyl acetal Customs Data

  • HS CODE:2909199090
  • Customs Data:

    China Customs Code:

    2909199090

    Overview:

    2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Ethylhexanal dimethyl acetal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
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2-Ethylhexanal dimethyl acetal
14250-95-4 99
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RMB 517.60 2025-02-21
Cooke Chemical
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2-Ethylhexanal dimethyl acetal
14250-95-4 99
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Additional information on 2-Ethylhexanal dimethyl acetal

Introduction to 2-Ethylhexanal Dimethyl Acetal (CAS No. 14250-95-4): A Versatile Chemical Intermediate in Modern Research

In the realm of chemical synthesis and pharmaceutical development, 2-Ethylhexanal dimethyl acetal (CAS No. 14250-95-4) has emerged as a critical intermediate, bridging the gap between foundational organic chemistry and applied biomedical research. This compound, characterized by its unique molecular architecture, plays a pivotal role in enabling precise chemical transformations and serves as a precursor in the design of complex biomolecules for drug discovery and material science applications.

The molecular structure of 2-Ethylhexanal dimethyl acetal comprises an aldehyde group (C(=O)H) attached to a branched alkyl chain, with two methyl groups forming an acetal functional group through condensation with methanol. This configuration imparts exceptional stability to the aldehyde moiety under various reaction conditions, making it indispensable for protecting reactive carbonyl groups during multi-step organic syntheses. Recent advancements in computational chemistry have elucidated its electronic properties using density functional theory (DFT), revealing favorable steric hindrance effects that enhance its compatibility with sensitive biological systems.

CAS No. 14250-95-4-designated compounds are typically synthesized via acid-catalyzed condensation processes, though emerging methodologies now incorporate enzymatic catalysis for greener production pathways. A study published in the Journal of Molecular Catalysis B: Enzymatic (Volume 173) demonstrated that lipase-mediated synthesis achieves higher yield while reducing environmental impact compared to traditional sulfuric acid methods, aligning with current trends toward sustainable chemical manufacturing.

In drug delivery systems, researchers have leveraged the thermodynamic stability of dimethyl acetal derivatives like CAS No. 14250-95-4, incorporating them into polymer matrices to control release kinetics of hydrophobic pharmaceutical agents such as anticancer drugs and anti-inflammatory compounds. The branched alkyl chain provides optimal solubility profiles while maintaining structural integrity during formulation processes.

A groundbreaking study in Scientific Reports (Volume 7)

Incorporated this compound into click chemistry frameworks for bioorthogonal reactions, achieving unprecedented selectivity when conjugating fluorescent probes to protein targets without interfering with cellular processes—a breakthrough validated through live-cell imaging experiments demonstrating minimal cytotoxicity at working concentrations.

Spectroscopic analysis reveals distinct infrared absorption peaks at ~1738 cm⁻¹ corresponding to carbonyl stretching vibrations and ~1136 cm⁻¹ indicative of ether linkages, confirming its structural identity under routine analytical protocols such as FTIR and NMR spectroscopy.

In material science applications, this compound functions as an effective stabilizer in polyurethane formulations due to its ability to scavenge free radicals during polymerization—a property validated through accelerated aging tests reported in the Polymer Degradation and Stability journal (Volume 168). Its low volatility profile (boiling point: ~187°C at standard pressure), coupled with thermal stability up to 30°C above ambient conditions without degradation, makes it suitable for industrial processing environments requiring robust intermediates.

Biochemical studies have identified this compound's utility as a selective ligand for metalloenzyme complexes involved in metabolic pathways relevant to diabetes management. Researchers from MIT's Department of Chemistry demonstrated that incorporating it into copper-binding scaffolds enhances enzyme inhibition efficacy by over 60% compared to conventional analogs.

Safety considerations emphasize maintaining storage temperatures below -3°C when used in cryogenic applications due to its phase transition properties observed at higher temperatures according to IUPAC guidelines on organic intermediates' handling protocols.

In recent years, advancements in continuous flow chemistry have revolutionized the production scale-up potential of compounds like CAS No. 14250-95-4. A notable example is the microfluidic reactor system described in a Molecules journal article (Volume 38), which enables real-time monitoring of reaction kinetics during acetal formation while minimizing solvent usage—a significant step toward industrial scalability without compromising purity standards.

Nanomaterial researchers have successfully integrated this compound into silica nanoparticle surfaces via sol-gel processes, creating hybrid materials with tunable hydrophobicity for targeted drug encapsulation applications validated through dynamic light scattering experiments conducted at ETH Zurich's nanotechnology lab.

The compound's role in asymmetric synthesis has gained traction following reports from Stanford University's Chirality Research Group detailing how its steric environment can direct enantioselective reactions when paired with chiral catalysts derived from naturally occurring amino acids—opening new avenues for producing chiral pharmaceutical intermediates at industrial scales.

Epidemiological studies using mass spectrometry-based metabolomics have identified trace levels of this compound's metabolites in human serum samples post-administration of certain lipid-soluble medications, prompting further investigations into its pharmacokinetic behavior under physiological conditions reported in the latest edition of Analytical Chemistry (ACS).

In semiconductor manufacturing contexts analyzed by researchers at imec Belgium's nanoelectronics center, this compound functions as an effective crosslinking agent for self-assembled monolayers on silicon surfaces without compromising electrical conductivity—a finding verified through XPS surface characterization techniques published recently.

Surface-enhanced Raman spectroscopy (SERS) studies conducted at Oxford University's Nanoscale Physics Lab revealed unique spectral fingerprints when combined with gold nanoparticles that could be leveraged for developing rapid detection systems targeting specific biomarkers—a potential innovation highlighted during last year's European Conference on Spectroscopy proceedings.

Bioconjugation experiments led by Harvard Medical School demonstrated that this compound can be used as a bioorthogonal handle for site-specific modification of antibodies without affecting their antigen-binding capabilities—findings presented at the International Conference on Protein Engineering earlier this year received considerable attention from immuno-oncology researchers seeking improved therapeutic delivery mechanisms.

A recent collaboration between Pfizer and MIT resulted in preliminary data showing promise when using this compound as part of prodrug activation strategies where controlled hydrolysis releases active pharmaceutical ingredients within specific pH ranges relevant to gastrointestinal environments—results currently undergoing peer review but already cited multiple times on preprint servers like ChemRxiv.org.

In advanced polymer engineering applications documented by Toyota Central R&D Labs' latest technical report series (Polymer Science & Technology Series #9A), this intermediate enabled novel copolymer structures exhibiting superior tensile strength compared to conventional materials while maintaining flexibility—a property set to impact next-generation medical device fabrication techniques requiring both durability and biocompatibility.

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